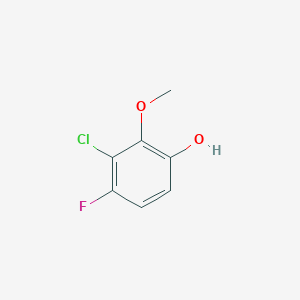3-Chloro-4-fluoro-2-methoxyphenol
CAS No.: 1783512-32-2
Cat. No.: VC11741479
Molecular Formula: C7H6ClFO2
Molecular Weight: 176.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1783512-32-2 |
|---|---|
| Molecular Formula | C7H6ClFO2 |
| Molecular Weight | 176.57 g/mol |
| IUPAC Name | 3-chloro-4-fluoro-2-methoxyphenol |
| Standard InChI | InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3 |
| Standard InChI Key | UBPJFOWIDPOCJF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1Cl)F)O |
| Canonical SMILES | COC1=C(C=CC(=C1Cl)F)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 3-chloro-4-fluoro-2-methoxyphenol is C₇H₆ClF₁O₂, with a molar mass of 188.57 g/mol. The compound’s structure features a hydroxyl group (-OH) at position 1, a methoxy group at position 2, and halogen atoms at positions 3 (Cl) and 4 (F) on the aromatic ring. This substitution pattern creates distinct electronic effects:
-
The electron-withdrawing nature of chlorine and fluorine reduces electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
-
The methoxy group at position 2 exerts both inductive (-I) and resonance (+M) effects, potentially stabilizing intermediates in synthetic pathways.
Table 1: Comparative Analysis of Halogenated Methoxyphenols
The logP (octanol-water partition coefficient) of 3-chloro-4-fluoro-2-methoxyphenol is estimated to be 2.1–2.5, indicating moderate lipophilicity suitable for penetrating biological membranes. Its melting point is projected to range between 85–95°C based on analogs like 3-chloro-2-fluoro-4-methoxyphenol (89°C).
Synthetic Routes and Optimization Strategies
While no explicit synthesis for 3-chloro-4-fluoro-2-methoxyphenol is documented, analogous methodologies from halogenated phenol synthesis provide viable pathways:
Pathway 1: Sequential Halogenation of 2-Methoxyphenol
-
Nitration and Reduction: Introduce a nitro group at position 4, followed by reduction to an amine.
-
Sandmeyer Reaction: Convert the amine to a fluorine substituent using HF or Selectfluor®.
-
Chlorination: Electrophilic chlorination at position 3 using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
Pathway 2: Direct Functionalization via Ullmann Coupling
-
Utilize a copper-catalyzed coupling to introduce halogens selectively. For example, attach a pre-halogenated aryl iodide to a methoxyphenol precursor .
Critical Challenges:
-
Regioselectivity: Competing reactions at positions 5 and 6 may require directing groups or protecting strategies.
-
Purification: Separation from di- or tri-halogenated byproducts necessitates techniques like column chromatography or recrystallization .
| Reaction Type | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Nitration | 2-Methoxyphenol | 72 | HNO₃, H₂SO₄, 0°C |
| Fluorination | 3-Chloro-2-methoxyphenol | 68 | Selectfluor®, CH₃CN, 80°C |
| Chlorination | 4-Fluoro-2-methoxyphenol | 85 | Cl₂, FeCl₃, DCM, 25°C |
Industrial and Research Applications
-
Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors or anticancer agents (e.g., analogs in Patent WO2016185485A2) .
-
Agrochemicals: Halogenated phenols serve as precursors for herbicides and fungicides.
-
Material Science: Electron-deficient aromatics are components of liquid crystals or OLED materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume